molecular formula C10H16Cl2FN3 B2934928 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride CAS No. 2225142-45-8

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride

Cat. No.: B2934928
CAS No.: 2225142-45-8
M. Wt: 268.16
InChI Key: UHIGBVKWOITKPL-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a fluorinated pyridine ring attached to a methylpiperazine moiety, and it is typically available in its dihydrochloride salt form. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves several steps, starting with the preparation of the fluorinated pyridine ring. One common method includes the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The fluorinated pyridine is then reacted with 3-methylpiperazine under controlled conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride can be compared with other fluorinated pyridine derivatives and piperazine compounds:

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.2ClH/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11;;/h2-3,6,8,13H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGBVKWOITKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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